
(R)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative This compound is of interest due to its unique structural features, which include a fluorine atom and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.
Fluorination: Introduction of the fluorine atom at the 3-position of the pyrrolidine ring.
Oxidation: Oxidation of the 4-position to introduce the oxo group.
Esterification: Introduction of the tert-butyl ester group at the 1-position.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise control of reaction temperatures to avoid side reactions.
Purification: Advanced purification techniques such as chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-oxo group.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Fluorinated Compounds: Its fluorinated nature makes it valuable in the development of fluorinated pharmaceuticals.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of probes for studying biological systems.
Industry:
Material Science: Applications in the development of new materials with specific properties.
Agrochemicals: Potential use in the synthesis of agrochemical products.
Mécanisme D'action
The mechanism of action of ®-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and oxo group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
tert-Butyl 3-chloro-4-oxopyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
tert-Butyl 3-hydroxy-4-oxopyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of fluorine.
Uniqueness:
Fluorine Atom: The presence of the fluorine atom imparts unique properties such as increased lipophilicity and metabolic stability.
Reactivity: The fluorine atom can influence the compound’s reactivity in various chemical reactions, making it distinct from its analogs.
This detailed article provides a comprehensive overview of ®-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H14FNO3 |
|---|---|
Poids moléculaire |
203.21 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-fluoro-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H14FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6H,4-5H2,1-3H3/t6-/m1/s1 |
Clé InChI |
HPHVNLXMQXEDFX-ZCFIWIBFSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H](C(=O)C1)F |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(=O)C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B12872486.png)

![3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872500.png)

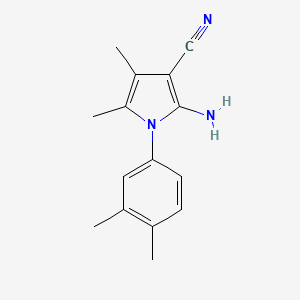
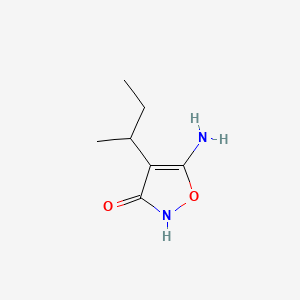
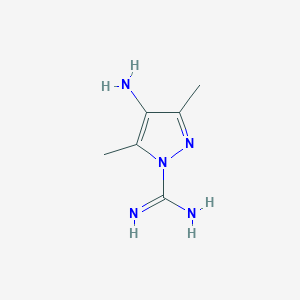

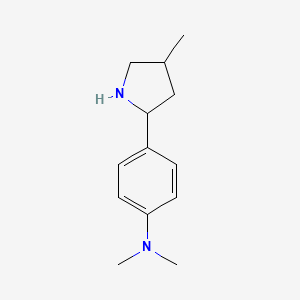
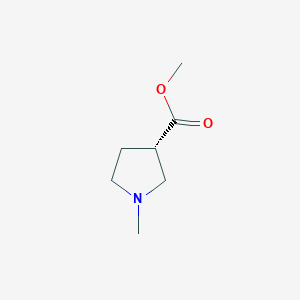
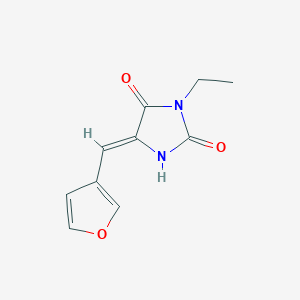
![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)
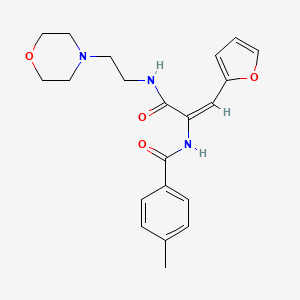
![1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)
